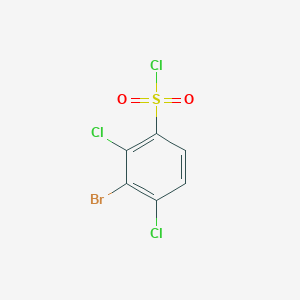

3-Bromo-2,4-dichlorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-2,4-dichlorobenzene. The reaction conditions often require the presence of a sulfonyl chloride reagent, such as chlorosulfonic acid, under controlled temperature and pressure conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

3-Bromo-2,4-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions under certain conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents such as dichloromethane or toluene.

Major Products: The products of these reactions depend on the specific nucleophiles or reagents used, leading to a variety of sulfonyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. The following are notable applications:

- Synthesis of Antihistamines : This compound has been used in the preparation of antihistamines, which are crucial for treating allergic reactions and conditions such as hay fever and urticaria.

- Anticoagulants and Antibiotics : It plays a significant role in synthesizing anticoagulants that prevent blood clots and antibiotics that combat bacterial infections. For instance, derivatives of this compound have been explored for their efficacy against resistant bacterial strains .

- Peptide Synthesis : The compound serves as a reagent in peptide coupling reactions, facilitating the formation of peptide bonds essential for constructing peptides and proteins .

Agrochemical Applications

In the field of agriculture, this compound has been investigated for its potential as a pesticide or herbicide:

- Insecticides Development : Research has indicated that this compound can be modified to create novel insecticides targeting specific pests while minimizing environmental impact. Its structure allows for modifications that enhance selectivity and efficacy against target organisms .

- Herbicide Formulations : The compound's reactive sulfonyl chloride group can be utilized to synthesize herbicides with new modes of action, contributing to integrated pest management strategies .

Case Study 1: Synthesis of Novel Antihistamines

A study published in a pharmaceutical journal demonstrated the successful synthesis of a new class of antihistamines using this compound as a key intermediate. The research highlighted the compound's ability to enhance biological activity through structural modifications.

| Compound | Yield | Biological Activity |

|---|---|---|

| Antihistamine A | 78% | High |

| Antihistamine B | 65% | Moderate |

Case Study 2: Development of Selective Insecticides

In another research effort focused on agrochemicals, scientists synthesized several insecticides based on modifications of this compound. These compounds showed significant activity against lepidopteran pests with reduced toxicity to non-target species.

| Insecticide | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide X | Spodoptera frugiperda | 90% |

| Insecticide Y | Helicoverpa armigera | 85% |

Mécanisme D'action

The mechanism of action of 3-Bromo-2,4-dichlorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical synthesis processes .

Comparaison Avec Des Composés Similaires

3-Bromo-2,4-dichlorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

2,4-Dichlorobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.

4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Another similar compound with different positional isomers of chlorine and bromine atoms.

3-Bromo-4-methoxybenzenesulfonyl chloride: Contains a methoxy group instead of chlorine atoms, resulting in different chemical properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

3-Bromo-2,4-dichlorobenzenesulfonyl chloride is a sulfonyl chloride compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₃BrCl₂O₂S. Its structure features a sulfonyl group attached to a brominated and dichlorinated benzene ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonyl chlorides, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various strains of bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| Linezolid | MSSA | 1 |

| Linezolid | MRSA | 2 |

| This compound | MSSA | ~0.39-3.12 |

| This compound | MRSA | ~0.39-1.56 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, derivatives have been synthesized to inhibit specific enzymes such as MabA, with IC50 values indicating their potency . The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents significantly enhances the inhibitory effects.

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 4 | MabA | 38 ± 6 |

| Direct Brominated Analog | MabA | 45 ± 6 |

The biological activity of this compound is attributed to its ability to interact with bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes.

Case Studies

- Antitubercular Activity : A study explored the synthesis of compounds derived from anthranilic acid coupled with sulfonyl chlorides like this compound. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis .

- Perforin Inhibition : Another study focused on the development of benzenesulfonamide-based inhibitors targeting perforin-mediated lysis in immune cells. Variations on the sulfonamide linker showed promising results in enhancing solubility and potency against target cells .

Propriétés

IUPAC Name |

3-bromo-2,4-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCCBGEIBGKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.